molecular formula C10H12N2O B1581277 3-Phenylpiperazin-2-one CAS No. 5368-28-5

3-Phenylpiperazin-2-one

Cat. No. B1581277
CAS RN: 5368-28-5
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-UHFFFAOYSA-N
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Description

3-Phenylpiperazin-2-one is a chemical compound that features a phenyl group bound to a piperazine ring . It is used as a reference material for forensic laboratories .


Synthesis Analysis

The synthesis of 3-Phenylpiperazin-2-one involves the reaction of phenylpiperazine and nitric acid, yielding a new organic-inorganic hybrid material . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 3-Phenylpiperazin-2-one is C10H12N2O . The InChI code is 1S/C10H12N2O/c13-10-9 (11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2, (H,12,13) and the InChI key is WKFFHKBGGZHQAX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 3-Phenylpiperazin-2-one involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

3-Phenylpiperazin-2-one has a molecular weight of 176.22 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

1. Synthesis of 1-Methyl-3-Phenylpiperazine

  • Application Summary: 3-Phenylpiperazin-2-one is used as an intermediate in the synthesis of 1-methyl-3-phenylpiperazine, which is itself an intermediate in the preparation of the antidepressant drug Mirtazapine .
  • Methods of Application: The synthesis involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine .
  • Results: The method described in the source provided a new route for the preparation of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives .

2. Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

  • Application Summary: 3-Phenylpiperazin-2-one is used in the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters .
  • Methods of Application: The synthesis involves the conversion of optically pure amino acids into 1,2-diamines, which are then used to synthesize the title 2,3-substituted piperazines .
  • Results: The novel route facilitated, for the first time, the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters .

3. Asymmetric Catalytic Access to Piperazin-2-ones

  • Application Summary: 3-Phenylpiperazin-2-one is used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
  • Methods of Application: The synthesis involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
  • Results: The method provided 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .

4. Synthesis of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine

  • Application Summary: 3-Phenylpiperazin-2-one is used in the synthesis of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine .
  • Methods of Application: The synthesis involves the deprotection of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by reduction .
  • Results: The method provided a new route for the preparation of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine .

5. Preparation of Mirtazapine

  • Application Summary: 3-Phenylpiperazin-2-one is used in the preparation of Mirtazapine, an antidepressant drug .
  • Methods of Application: The method involves the reduction of the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection giving the 1-alkyl-3-phenylpiperazine .
  • Results: The method provided a new route for the preparation of Mirtazapine .

Safety And Hazards

3-Phenylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 3-Phenylpiperazin-2-one could involve expanding the 3-dimensional chemical space for improving molecular recognition toward a spectrum of biological targets . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .

properties

IUPAC Name

3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFHKBGGZHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290689
Record name 3-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpiperazin-2-one

CAS RN

5368-28-5
Record name 5368-28-5
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Record name 3-Phenylpiperazin-2-one
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Record name 3-phenylpiperazin-2-one
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Synthesis routes and methods I

Procedure details

To a solution of α-bromophenylacetic acid (2.15 g, 10 mmol) in ethanol (30 mL) was added 1M HCl in ether (5 mL) and the solution was heated under reflux overnight. The reaction mixture was concentrated to a brown oil (ethyl α-bromophenylacetate), which was used without further purification. A solution of crude ethyl α-bromophenylacetate (2.43 g, 10 mmol) in ethanol (20 mL) was added dropwise to a stirred solution of ethylenediamine (1.2 g, 20 mmol) in 30 mL of ethanol. After the addition was completed, a solution of sodium ethoxide (8.5 mL, 20 mmol, 21 wt. % solution in ethyl alcohol) was added and the reaction was heated under reflux 16 h. The excess ethylenediamine and ethanol were removed under reduced pressure. The residue was extracted with ethyl acetate (200 mL×3), washed with saturated NaCl solution (30 mL×2), dried over MgSO4 and filtered. The crude yellow solid obtained by rotary evaporation of ethyl acetate was purified by silica gel column chromatography. The white solid (1.1 g, 6.2 mmol, 62%) was obtained by elution with CHCl3:MeOH:NH4OH (9:1:0.1). 1H NMR (DMSO-d6): δ 2.75-2.95 (2H, m), 2.95 (1H, br s), 3.10-3.15 (1H, m), 3.21-3.25 (1H, m), 4.29 (1H, s), 7.20-7.37 (5H, m), 7.78 (1H, s). mp: 138°-140° (uncorr.) [lit.]mp: 139°-139.5° (corr.)
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1928 g (32.1 mol) of ethylenediamine in 2 liters of absolute ethanol was added a solution of 3130 g (12.8 mol) of ethyl α-bromophenylacetate in 4 liters of absolute ethanol at such a rate so as to maintain reflux (~45 minutes addition time). The mixture was allowed to cool to ambient temperature and then concentrated to a thick yellow slurry. The slurry was stirred with 2 liters of chloroform, filtered, and the solid washed thoroughly with chloroform (total of 8 liters). The filtrate was concentrated to near dryness and the resulting residue stirred for a short time with 2 liters of isopropanol. The solid was collected by filtration, washed with 4 liters of isopropanol, and dried to give 1224 g (54%) of 3-phenyl-2-piperazinone. This material was used as such in the next step. [Pure material could be obtained by recrystallization from benzene and then from acetone to give a white solid (mp. 139.0°-139.5° C. ).]
Quantity
1928 g
Type
reactant
Reaction Step One
Quantity
3130 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl bromophenyl acetate (25 g, 109 mmol) and ethylene diamine (13.1 g, 218 mmol) were mixed in dry MeOH (180 mL) and stirred at room temperature for 15 minutes under nitrogen. Sodium methoxide (6.5 g, 120 mmol) was added in one portion and the mixture heated to reflux for 3.5 hr. The mixture was left stirring overnight at room temperature. The solvent was evaporated in vacuo to give a pale yellow gum, which was partitioned between water (100 mL) and chloroform (100 mL), the pH of the aqueous phase was adjusted with 2M HCl to pH 7.5 and extracted with more chloroform (100 mL). The combined organic phases were dried (MgSO4) and evaporated to give the title compound as a pale yellow solid (17 g, 89%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
Y Wang, Y Liu, K Li, G Yang… - Advanced Synthesis & …, 2017 - Wiley Online Library
Two different iridium catalyst systems, generated from the ruthenocene‐based phosphine‐oxazoline ligand tBu‐mono‐RuPHOX or the diphosphine ligand BINAP, were developed for …
Number of citations: 18 onlinelibrary.wiley.com
T Kitano, N Shirai, M Motoi, Y Sato - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… tion of 3-phenylpiperazin-2-one' la (14.10 g, 80 mmol) and (iodomethy1)trimethylsilane (8.60 g, 40 mmol) in MeCN (100 cm3) was heated at reflux for 10 h and concentrated. The …
Number of citations: 25 pubs.rsc.org
R Entry - J. CHEM. SOC. PERKIN TRANS. 1, 1992 - Citeseer
… tion of 3-phenylpiperazin-2-one' la (14.10 g, 80 mmol) and (iodomethy1)trimethylsilane (8.60 g, 40 mmol) in MeCN (100 cm3) was heated at reflux for 10 h and concentrated. The …
Number of citations: 0 citeseerx.ist.psu.edu
DVNS Rao, R Dandala, VK Handa, M Sivakumaran… - Arkivoc, 2006 - arkat-usa.org
New intermediates, 4-protected-1-alkyl-2-oxo-3-phenylpiperazines (3a-e) and 1-alkyl-2-oxo-3-phenylpiperazines (6a-d) for the selective synthesis of 1-alkyl-3-phenylpiperazines (5a-e) …
Number of citations: 7 www.arkat-usa.org
B Zacharie, SD Abbott, CB Baigent… - European Journal of …, 2018 - Wiley Online Library
A practical and efficient two‐step procedure is reported for the preparation of a variety of α‐, β‐, γ‐ and δ‐amino acids from 2‐pyridone, 2‐pyrazinone or 2‐hydroxypyrimidine and …

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